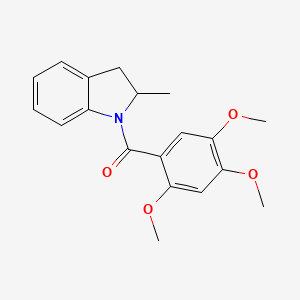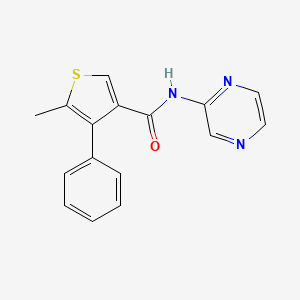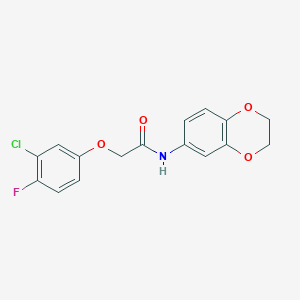
(2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone
Übersicht
Beschreibung
(2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone is a synthetic organic compound belonging to the indoline class of heterocyclic compounds. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzoyl group substituted with three methoxy groups at positions 2, 4, and 5, attached to an indoline ring system with a methyl group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone can be achieved through various synthetic routes. One common method involves the palladium-catalyzed intramolecular amination of ortho-substituted phenethylamine derivatives. This reaction typically uses palladium(II) acetate as the catalyst and a suitable oxidant such as PhI(OAc)2 under mild conditions . Another approach involves the cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones, yielding indoline derivatives with high diastereoselectivity .
Industrial Production Methods
Industrial production of indoline derivatives often employs scalable and cost-effective methods. The use of palladium-catalyzed reactions is favored due to their high efficiency and compatibility with various functional groups. Additionally, metal-free reductive N-trifluoroethylation and N-trifluoroacetylation of indoles have been reported, providing an alternative route for the synthesis of indoline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
(2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different indoline derivatives.
Substitution: The methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline and indole derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
(2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in microbial cells, disrupting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylindoline: A structurally similar compound with a methyl group at position 2 but lacking the benzoyl and methoxy groups.
Indoline: The parent compound without any substituents.
Spiroindole derivatives: Compounds with a spirocyclic structure involving an indoline moiety.
Uniqueness
(2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone is unique due to the presence of the trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This substitution pattern can enhance the compound’s stability, solubility, and biological activity compared to other indoline derivatives .
Eigenschaften
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(2,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-9-13-7-5-6-8-15(13)20(12)19(21)14-10-17(23-3)18(24-4)11-16(14)22-2/h5-8,10-12H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCVFPWMNRYTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4182074.png)
![5-chloro-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B4182081.png)
![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4182089.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B4182093.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4182103.png)
![(5-METHYL-4-PHENYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4182105.png)
![(3,5-DICHLOROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4182112.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B4182119.png)
![5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4182131.png)
![N-(3-methoxypropyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4182136.png)
![N-[1-(pyridin-4-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182138.png)
![3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide](/img/structure/B4182148.png)

